1-Iodo-4-methylpentane
Overview
Description
1-Iodo-4-methylpentane is an organic compound with the molecular formula C6H13I. It belongs to the class of alkyl halides, specifically iodides, where an iodine atom is bonded to a carbon atom in the pentane chain. This compound is used in various chemical reactions and has applications in scientific research and industry .
Preparation Methods
1-Iodo-4-methylpentane can be synthesized through several methods. One common synthetic route involves the halogenation of 4-methylpentane using iodine. The reaction typically requires a catalyst and specific reaction conditions to ensure the selective formation of the iodo compound. Industrial production methods may involve large-scale halogenation processes with optimized conditions to maximize yield and purity .
Chemical Reactions Analysis
1-Iodo-4-methylpentane undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodine atom is replaced by another nucleophile. Common reagents include sodium hydroxide or potassium cyanide.
Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form alkenes.
Reduction Reactions: The iodine atom can be reduced to form the corresponding hydrocarbon, 4-methylpentane, using reducing agents like lithium aluminum hydride.
Scientific Research Applications
1-Iodo-4-methylpentane is utilized in various scientific research applications:
Organic Synthesis: It serves as a building block in the synthesis of more complex organic molecules. Its reactivity makes it useful in forming carbon-carbon and carbon-heteroatom bonds.
Medicinal Chemistry: Researchers use it to develop new pharmaceuticals by modifying its structure to create compounds with potential therapeutic effects.
Material Science: It is employed in the synthesis of novel materials, including polymers and advanced composites.
Mechanism of Action
The mechanism of action of 1-iodo-4-methylpentane in chemical reactions involves the cleavage of the carbon-iodine bond. This bond is polarized, with the carbon atom bearing a partial positive charge and the iodine atom a partial negative charge. This polarization makes the carbon atom susceptible to nucleophilic attack, facilitating substitution and elimination reactions .
Comparison with Similar Compounds
1-Iodo-4-methylpentane can be compared to other alkyl halides, such as:
1-Bromo-4-methylpentane: Similar in structure but with a bromine atom instead of iodine. It has different reactivity due to the bond strength and polarity differences.
1-Chloro-4-methylpentane: Contains a chlorine atom, making it less reactive than the iodo compound due to the stronger carbon-chlorine bond.
4-Methyl-1-pentene: An alkene formed from the elimination reaction of this compound.
This compound stands out due to the relatively weak carbon-iodine bond, making it highly reactive in substitution and elimination reactions compared to its bromo and chloro counterparts.
Properties
IUPAC Name |
1-iodo-4-methylpentane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13I/c1-6(2)4-3-5-7/h6H,3-5H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHNRCDHEOHOYFY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCI | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13I | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00335844 | |
Record name | 1-iodo-4-methylpentane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00335844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6196-80-1 | |
Record name | 1-iodo-4-methylpentane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00335844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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